molecular formula C26H19BrN4O B2658302 (E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol CAS No. 392251-55-7

(E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol

Cat. No. B2658302
CAS RN: 392251-55-7
M. Wt: 483.369
InChI Key: VDEIAJPLCWGWLO-OKCVXOCRSA-N
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Description

(E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol is a novel organic compound with potential applications in scientific research. This compound has attracted significant attention due to its unique chemical structure and potential therapeutic properties. In

Scientific Research Applications

Anticancer Properties

Compounds similar to (E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol have been studied for their potent cytotoxicity towards various cancer cells. For instance, certain thioaryl naphthylmethanone oxime ether analogs have demonstrated significant inhibition of cancer stem cell populations and tumor regression in mouse models. These compounds, including a similar compound MND, have shown to induce apoptosis and inhibit migration and invasion of cancer cells, without directly inhibiting EGFR or other related receptor tyrosine kinases (Chakravarti et al., 2014).

Spectroscopic Properties

Studies on styrylquinolinium dyes, which are structurally related to the compound , have revealed insights into their crystal structure and spectroscopic properties. These compounds, such as 4-{(E)-2-[4-(dimethylamino)naphthalen-1-yl]ethenyl}-1-methylquinolinium iodide, exhibit significant charge transfer band shifting and large Stokes shifts, indicating their potential in spectroscopic applications (Bakalska et al., 2017).

Antimicrobial Activity

Similar compounds have also shown promising antimicrobial activities. For example, certain synthesized compounds including 1-(2-aza-2-[4-phenyldiazenyl)-(1,3-thiazol-2-yl)]amino}vinyl)-naphthalene-2-ol have demonstrated high inhibition of gram-positive and gram-negative bacteria growth (Abdelhamid et al., 2008).

Antituberculosis Activity

Compounds like 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ols, structurally related to (E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol, have been identified with high antituberculosis activity. One such compound is in the final stages of clinical trials for use in treating tuberculosis (Omel’kov et al., 2019).

Hydroboration Catalyst

Cationic rhodium complexes of similar compounds have been used to catalyze the hydroboration of olefins like indene and styrenes, showing high yields and regioselectivity with enantiomer excesses of up to 97% (McCarthy et al., 2000).

Chemical Sensing

Naphthalene derivatives, such as 2-hydroxy-α-naphthaldehyde-(2′-methylquinoline-4′-formyl) hydrazone, have been designed and synthesized as fluorescent chemosensors for metal ions like Al3+ and Zn2+. These sensors show large fluorescence enhancement upon metal ion detection, indicating their potential in chemical sensing applications (Qin et al., 2015).

properties

IUPAC Name

2-[(E)-N-[(6-bromo-4-phenylquinazolin-2-yl)amino]-C-methylcarbonimidoyl]naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrN4O/c1-16(20-13-11-17-7-5-6-10-21(17)25(20)32)30-31-26-28-23-14-12-19(27)15-22(23)24(29-26)18-8-3-2-4-9-18/h2-15,32H,1H3,(H,28,29,31)/b30-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEIAJPLCWGWLO-OKCVXOCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)C4=C(C5=CC=CC=C5C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)/C4=C(C5=CC=CC=C5C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol

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